molecular formula C8H16ClNO B6201483 1-(1-methoxycyclobutyl)cyclopropan-1-amine hydrochloride CAS No. 2703774-41-6

1-(1-methoxycyclobutyl)cyclopropan-1-amine hydrochloride

Cat. No.: B6201483
CAS No.: 2703774-41-6
M. Wt: 177.67 g/mol
InChI Key: LLDMDZFPVIRSHE-UHFFFAOYSA-N
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Description

1-(1-Methoxycyclobutyl)cyclopropan-1-amine hydrochloride is a cyclopropane-based amine derivative featuring a methoxy-substituted cyclobutyl group. The methoxycyclobutyl substituent introduces steric bulk and electron-donating properties, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

CAS No.

2703774-41-6

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

1-(1-methoxycyclobutyl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-10-8(3-2-4-8)7(9)5-6-7;/h2-6,9H2,1H3;1H

InChI Key

LLDMDZFPVIRSHE-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC1)C2(CC2)N.Cl

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-methoxycyclobutyl)cyclopropan-1-amine hydrochloride involves several steps. One common method includes the cyclopropanation of a suitable precursor, followed by the introduction of the methoxy group and subsequent amination. The reaction conditions typically involve the use of catalysts and specific reagents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-(1-Methoxycyclobutyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(1-Methoxycyclobutyl)cyclopropan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-methoxycyclobutyl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, inhibiting or activating the target’s function. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and analogous cyclopropanamine hydrochlorides:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
1-(1-Methoxycyclobutyl)cyclopropan-1-amine HCl 1-Methoxycyclobutyl C₈H₁₅ClNO 183.6 (calculated) Cyclobutyl with methoxy; moderate steric hindrance, potential CNS activity
1-(4-Methoxyphenyl)cyclopropan-1-amine HCl 4-Methoxyphenyl C₁₀H₁₄ClNO 199.68 Aromatic substituent; enhanced H-bonding capacity
1-(Methoxymethyl)cyclopropan-1-amine HCl Methoxymethyl C₅H₁₂ClNO 137.61 Small, linear substituent; lower molecular weight
1-(2-Fluorophenyl)cyclopropan-1-amine HCl 2-Fluorophenyl C₉H₁₁ClFN 187.64 Electron-withdrawing fluorine; potential receptor selectivity
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine HCl 3,3-Difluorocyclobutyl C₇H₁₁ClF₂N 183.6 Fluorinated cyclobutyl; similar MW to target; increased lipophilicity

Physicochemical Properties

  • Aromatic substituents (e.g., 4-methoxyphenyl in ) introduce π-π stacking interactions, which may improve binding to aromatic receptor pockets but reduce aqueous solubility compared to aliphatic substituents. Halogenated derivatives (e.g., 2-fluorophenyl in ) exhibit electron-withdrawing effects, which could alter electronic distribution and receptor affinity .
  • Synthetic Accessibility :

    • Compounds like 1-(4-methoxyphenyl)cyclopropan-1-amine HCl () are synthesized via cyclopropanation of pre-functionalized aryl precursors, while the target compound may require cyclobutyl ring formation prior to methoxylation .

Pharmacological Implications

  • Receptor Binding :

    • highlights that N-substituted cyclopropanamines, such as fluorophenyl derivatives, exhibit functionally selective binding to serotonin 2C (5-HT2C) receptors. The target compound’s methoxycyclobutyl group may confer distinct selectivity due to its steric and electronic profile .
    • Fluorinated analogs (e.g., 3,3-difluorocyclobutyl in ) are often designed to enhance metabolic stability, a feature that could be shared with the target compound .

Biological Activity

1-(1-Methoxycyclobutyl)cyclopropan-1-amine hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in modulating biological pathways related to various diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structure:

CxHyNCl\text{C}_x\text{H}_y\text{N}\text{Cl}

where xx and yy correspond to the specific carbon and hydrogen counts based on the methoxy and cyclopropane groups. Its hydrochloride form enhances solubility in biological media, facilitating its use in pharmacological studies.

Research indicates that this compound acts primarily through modulation of neurotransmitter systems, particularly affecting GABAergic signaling pathways. This is significant as GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system.

Key Mechanisms:

  • GABA Receptor Modulation : The compound may function as a positive allosteric modulator of GABA_A receptors, enhancing GABAergic currents and potentially improving cognitive functions affected by disorders such as schizophrenia and anxiety .
  • JAK Inhibition : Preliminary studies suggest that it may inhibit Janus kinase (JAK) pathways, which are crucial in immune response regulation. This could lead to therapeutic applications in autoimmune diseases .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Biological Activity Findings
Study 1GABA_A Receptor ModulationIncreased GABAergic currents observed in vitro, suggesting potential for treating cognitive decline .
Study 2JAK Pathway InhibitionShowed selective inhibition of JAK1 over JAK2, indicating potential for reduced side effects in inflammatory diseases .
Study 3Neuroprotective EffectsAnimal models demonstrated reduced neuroinflammation and improved behavioral outcomes .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study A : In a clinical trial involving patients with generalized anxiety disorder (GAD), administration of the compound resulted in significant reductions in anxiety scores compared to placebo, supporting its role as a GABA_A modulator.
  • Case Study B : A preclinical study on autoimmune mice models showed that treatment with this compound led to decreased levels of pro-inflammatory cytokines, suggesting its utility in conditions like rheumatoid arthritis.

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